REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][NH:9][CH2:10][CH2:11][OH:12].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([CH3:21])[C:18]([S:22](Cl)(=[O:24])=[O:23])=[C:17]([CH3:26])[CH:16]=1>>[OH:12][CH2:11][CH2:10][N:9]([CH3:8])[S:22]([C:18]1[C:19]([CH3:21])=[CH:20][C:15]([O:14][CH3:13])=[CH:16][C:17]=1[CH3:26])(=[O:24])=[O:23]
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Name
|
|
Quantity
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213 mL
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Type
|
reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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53.5 mL
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Type
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reactant
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Smiles
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CNCCO
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Name
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|
Quantity
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142 g
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Type
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reactant
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Smiles
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COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic phase was then washed with aqueous 0.5 M HCl (800 ml) and water (2×1,000 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried with Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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Purification
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |